(2-Chloroethyl)cyclopentane

Physical Property Benchmarking Isomer Differentiation Formulation Consistency

(2-Chloroethyl)cyclopentane (CAS 84226-36-8) is a haloalkane consisting of a cyclopentane ring linked to a 2-chloroethyl side chain (C₇H₁₃Cl, MW 132.63 g/mol). It functions primarily as a primary alkyl chloride electrophile in nucleophilic substitution and organometallic coupling reactions, enabling the installation of a cyclopentylethyl fragment into larger molecular architectures.

Molecular Formula C7H13Cl
Molecular Weight 132.63 g/mol
CAS No. 84226-36-8
Cat. No. B1612725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloroethyl)cyclopentane
CAS84226-36-8
Molecular FormulaC7H13Cl
Molecular Weight132.63 g/mol
Structural Identifiers
SMILESC1CCC(C1)CCCl
InChIInChI=1S/C7H13Cl/c8-6-5-7-3-1-2-4-7/h7H,1-6H2
InChIKeyJQXYEQHHLIYKAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Chloroethyl)cyclopentane CAS 84226-36-8: A Primary Alkyl Halide Building Block for Cyclopentyl-Ethyl Moiety Installation


(2-Chloroethyl)cyclopentane (CAS 84226-36-8) is a haloalkane consisting of a cyclopentane ring linked to a 2-chloroethyl side chain (C₇H₁₃Cl, MW 132.63 g/mol) . It functions primarily as a primary alkyl chloride electrophile in nucleophilic substitution and organometallic coupling reactions, enabling the installation of a cyclopentylethyl fragment into larger molecular architectures [1].

(2-Chloroethyl)cyclopentane: Why Non-Isosteric Cyclopentyl Chlorides Are Not Drop-In Replacements


Substituting (2-chloroethyl)cyclopentane with a generic 'cyclopentyl chloride' overlooks critical structural distinctions. Compounds such as cyclopentylmethyl chloride (C₆H₁₁Cl) differ in carbon chain length and substitution pattern, which alters steric bulk, electrophilicity, and the conformational freedom of the resulting alkylated product . Similarly, the bromo analog (2-bromoethyl)cyclopentane exhibits a higher leaving group propensity (pKa of conjugate acid ≈ -9 for HBr vs. -7 for HCl) and increased molecular weight (177.08 vs. 132.63 g/mol), impacting reaction kinetics, atom economy, and purification profiles [1]. These differences mean that 'in-class' analogs cannot be exchanged without re-optimizing reaction conditions or accepting altered product outcomes.

Head-to-Head Analytical and Reactivity Data for (2-Chloroethyl)cyclopentane (CAS 84226-36-8)


Density Differential: (2-Chloroethyl)cyclopentane vs. (1-Chloroethyl)cyclopentane Isomers

Although predicted density values for (2-chloroethyl)cyclopentane and its positional isomer (1-chloroethyl)cyclopentane are identical at 1.0 ± 0.1 g/cm³, their distinct boiling points and vapor pressures provide a practical basis for identification and purity assessment [1][2].

Physical Property Benchmarking Isomer Differentiation Formulation Consistency

Thermal Stability: Gas-Phase Decomposition Kinetics of (2-Chloroethyl)cyclopentane

The gas-phase thermal decomposition of (2-chloroethyl)cyclopentane to vinylcyclopentane and HCl follows first-order kinetics, with an Arrhenius rate expression of k = 6.61 × 10¹³ s⁻¹ exp(-231.1 kJ mol⁻¹ / RT) over the temperature range 693–743 K [1]. This activation energy is comparable to that reported for 2-chloroethylbenzene (Ea ≈ 230 kJ mol⁻¹) under similar shock-tube pyrolysis conditions, indicating that the cyclopentyl ring does not significantly alter the intrinsic stability of the β-chloroethyl moiety relative to an aromatic substituent [2].

Pyrolysis Kinetics Thermal Stability Process Safety

Leaving Group Reactivity: Chloro vs. Bromo Analog in SN2 Alkylation Efficiency

The chloro substituent in (2-chloroethyl)cyclopentane confers a balanced electrophilic reactivity profile. While the bromo analog (2-bromoethyl)cyclopentane is a superior leaving group (C-Br bond dissociation energy ≈ 285 kJ/mol vs. C-Cl ≈ 327 kJ/mol) and reacts faster in SN2 displacements, the chloride offers greater chemoselectivity and is less prone to unwanted elimination side reactions under basic conditions [1]. Furthermore, the molecular weight of the chloride (132.63 g/mol) is 25% lower than the bromide (177.08 g/mol), improving atom economy when the cyclopentylethyl fragment is incorporated into the final product [2].

Nucleophilic Substitution Leaving Group Aptitude Synthetic Efficiency

Lipophilicity Comparison: (2-Chloroethyl)cyclopentane vs. Cyclopentylmethyl Chloride

The calculated octanol-water partition coefficient (XLogP) for (2-chloroethyl)cyclopentane is 3.4, reflecting its moderate lipophilicity . In contrast, the shorter-chain analog cyclopentylmethyl chloride (C₆H₁₁Cl) has a predicted XLogP of 2.8 . This 0.6 log unit difference corresponds to a ~4-fold higher lipophilicity for the ethyl-bridged compound, which can influence membrane permeability and metabolic stability when the moiety is incorporated into drug candidates.

LogP Partition Coefficient Medicinal Chemistry Design

Flash Point and Vapor Pressure: (2-Chloroethyl)cyclopentane vs. (1-Chloroethyl)cyclopentane Handling Safety

(2-Chloroethyl)cyclopentane exhibits a flash point of 50.5 ± 6.2 °C and a vapor pressure of 2.2 ± 0.3 mmHg at 25 °C [1]. Its positional isomer (1-chloroethyl)cyclopentane has a lower flash point of 45.6 ± 6.2 °C and a higher vapor pressure of 3.1 ± 0.3 mmHg at 25 °C [2]. This 4.9 °C higher flash point and 29% lower vapor pressure indicate marginally reduced flammability and volatility for the 2-substituted isomer, which may simplify storage compliance under certain regulatory frameworks.

Safety Data Flash Point Vapor Pressure Storage Classification

Rotatable Bond Count: Conformational Flexibility of the Chloroethyl Side Chain

(2-Chloroethyl)cyclopentane possesses two freely rotatable bonds (C-C bonds in the ethyl linker), as determined by computational structural analysis . This is one more rotatable bond than its shorter homolog cyclopentylmethyl chloride (1 rotatable bond) and one fewer than the bromo analog's reported value of 2 (identical) [1]. The presence of exactly two rotatable bonds balances conformational entropy with pre-organization, a property often correlated with favorable oral bioavailability in drug-like molecules.

Conformational Analysis Drug Design Molecular Flexibility

Procurement-Relevant Use Cases for (2-Chloroethyl)cyclopentane (CAS 84226-36-8)


Installation of Cyclopentylethyl Fragment via SN2 Alkylation

When a synthetic route requires appending a cyclopentylethyl group onto a nucleophilic scaffold (e.g., amine, thiol, enolate), (2-chloroethyl)cyclopentane serves as the optimal electrophile. Its primary alkyl chloride center undergoes clean SN2 displacement, and its 2-carbon ethyl spacer avoids the steric congestion associated with direct cyclopentylmethyl chloride attachment [1]. The 25% lower molecular weight relative to the bromo analog improves atom economy in multi-step sequences .

Medicinal Chemistry Lead Optimization for Lipophilicity Tuning

Medicinal chemists seeking to increase the lipophilicity (LogP) of a lead series by a predictable increment can utilize (2-chloroethyl)cyclopentane as an alkylating agent. The ethyl linker provides a +0.6 LogP boost over the methylene analog [1], translating to approximately 4-fold higher membrane partitioning. This quantifiable structure-property relationship allows for rational design without empirical re-screening .

Thermal Process Development and Safety Assessment

Process engineers designing distillation or high-temperature reaction steps can reference the gas-phase decomposition kinetics of (2-chloroethyl)cyclopentane (Ea = 231.1 kJ/mol) [1]. Its activation energy for HCl elimination is comparable to that of 2-chloroethylbenzene, a well-characterized industrial intermediate . This cross-study kinetic alignment supports the adoption of established thermal safety margins and reactor design parameters.

Building Block for Cyclopentane-Containing Pharmaceutical Intermediates

(2-Chloroethyl)cyclopentane has been cited as a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting inflammation and cancer pathways [1]. Its commercial availability in research-grade purity (≥98%) from multiple global suppliers ensures reliable sourcing for preclinical development and scale-up studies.

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